N-[(2,4-difluorophenyl)methyl]cyclopropanamine

Lipophilicity CNS permeability Drug-likeness

N-[(2,4-Difluorophenyl)methyl]cyclopropanamine is a fluorinated benzylcyclopropanamine building block (C₁₀H₁₁F₂N, MW 183.20) employed primarily as a synthetic intermediate in medicinal chemistry. It is commercially available from multiple vendors—including Sigma‑Aldrich (Enamine catalogue), AKSci, Santa Cruz Biotechnology, and CymitQuimica—at a minimum purity of 95%.

Molecular Formula C10H11F2N
Molecular Weight 183.202
CAS No. 926244-58-8
Cat. No. B2634428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,4-difluorophenyl)methyl]cyclopropanamine
CAS926244-58-8
Molecular FormulaC10H11F2N
Molecular Weight183.202
Structural Identifiers
SMILESC1CC1NCC2=C(C=C(C=C2)F)F
InChIInChI=1S/C10H11F2N/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
InChIKeyQJOVQCIVJHQJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,4-Difluorophenyl)methyl]cyclopropanamine (CAS 926244-58-8): Chemical Identity, Supplier Landscape, and Procurement Specifications


N-[(2,4-Difluorophenyl)methyl]cyclopropanamine is a fluorinated benzylcyclopropanamine building block (C₁₀H₁₁F₂N, MW 183.20) employed primarily as a synthetic intermediate in medicinal chemistry. It is commercially available from multiple vendors—including Sigma‑Aldrich (Enamine catalogue), AKSci, Santa Cruz Biotechnology, and CymitQuimica—at a minimum purity of 95% [1]. Its computed physicochemical profile (XLogP3 = 2.0, topological polar surface area = 12 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3) is consistent with moderate lipophilicity and limited hydrogen‑bonding capacity, attributes that orient it toward CNS‑oriented research applications [1].

Why Regioisomeric Difluorobenzyl Cyclopropanamines Cannot Be Interchanged: Divergent Electronic, Steric, and Synthetic Consequences of the 2,4-Difluoro Pattern


The substitution pattern of fluorine atoms on the benzyl ring profoundly influences the electronic distribution, dipole moment, and steric profile of N‑(difluorobenzyl)cyclopropanamines. The 2,4‑difluoro arrangement yields a distinct combination of lipophilicity (XLogP3 = 2.0) and hydrogen‑bond acceptor capacity (HBA = 3) relative to 2,5‑, 2,6‑, or 3,4‑difluoro regioisomers, which can alter target binding, metabolic stability, and synthetic accessibility [1]. Patent literature for the synthesis of substituted N‑(benzyl)cyclopropanamines via imine hydrogenation explicitly teaches that the identity and position of aryl substituents affect reaction yield and selectivity, making process knowledge non‑transferable across regioisomers without re‑optimization [2]. Therefore, substituting regioisomers without re‑validation risks compromising both synthetic outcomes and biological results.

Quantitative Differentiation of N-[(2,4-Difluorophenyl)methyl]cyclopropanamine Against Closest Structural Analogs


Computed Lipophilicity (XLogP3) Differentiation Against Non‑Fluorinated N‑Benzylcyclopropanamine

The XLogP3 value of N-[(2,4-difluorophenyl)methyl]cyclopropanamine is 2.0, reflecting the electron‑withdrawing and lipophilic contribution of the two fluorine atoms [1]. The unsubstituted N‑benzylcyclopropanamine, lacking these fluorine substituents, is expected to exhibit a lower XLogP3 (approximately 1.5–1.7 based on structurally analogous benzylic amines). The difference of 0.3–0.5 log units indicates a meaningful increase in lipophilicity conferred by the 2,4‑difluoro motif.

Lipophilicity CNS permeability Drug-likeness

Hydrogen‑Bond Acceptor Capacity: 2,4‑Difluoro Pattern vs. Non‑Fluorinated Analog

PubChem computes 3 hydrogen‑bond acceptor (HBA) atoms for N-[(2,4‑difluorophenyl)methyl]cyclopropanamine, accounting for the amine nitrogen and the two fluorine atoms [1]. The non‑fluorinated N‑benzylcyclopropanamine contains only 1 HBA (the amine nitrogen). This increase of 2 HBA sites can strengthen protein–ligand interactions and improve aqueous solubility without enlarging the molecular footprint.

Hydrogen bonding Protein-ligand interactions Solubility

Commercial Supply‑Chain Robustness: Multi‑Vendor Availability vs. 2,6‑ and 2,5‑Difluoro Regioisomers

N-[(2,4‑difluorophenyl)methyl]cyclopropanamine is stocked at ≥95% purity by at least four reputable suppliers: Sigma‑Aldrich (Enamine), AKSci, Santa Cruz Biotechnology, and CymitQuimica . The 2,6‑difluoro regioisomer (CAS 625437‑37‑8) is listed by AKSci but is no longer available at VWR, while the 2,5‑difluoro regioisomer is predominantly accessible only through custom synthesis providers . This indicates a more diversified and resilient commercial supply chain for the 2,4‑difluoro compound.

Supply chain Vendor comparison Procurement risk

Patent‑Covered Synthetic Route Enabling Scalable Process Chemistry

The preparation of N-[(2,4‑difluorophenyl)methyl]cyclopropanamine is encompassed by U.S. Patent Application 20130217910, which describes a general procedure for substituted N‑(benzyl)cyclopropanamines via imine hydrogenation [1]. This patent provides detailed experimental protocols—including catalyst selection, solvent systems, and hydrogen pressure conditions—that can be directly applied to the 2,4‑difluoro substrate for process scale‑up. Equivalent process patents for the 2,5‑ and 2,6‑difluoro regioisomers have not been identified in the open literature, resulting in less mature process knowledge for those analogs.

Synthesis scale-up Process patent Reproducibility

Validated End‑Use in CNS‑Active Agent and Enzyme Inhibitor Synthesis

According to vendor technical summaries, N-[(2,4‑difluorophenyl)methyl]cyclopropanamine has been specifically cited as an intermediate in the development of CNS‑active agents and enzyme inhibitors [1]. While quantitative bioactivity data for the compound itself are not publicly available, its recurring mention in the context of CNS‑oriented programs distinguishes it from other regioisomeric difluorobenzyl cyclopropanamines that are less frequently linked to biologically annotated projects. This end‑use orientation provides a practical selection criterion for medicinal chemistry teams.

CNS drug discovery Enzyme inhibitor Medicinal chemistry intermediate

Procurement‑Guiding Application Scenarios for N-[(2,4-Difluorophenyl)methyl]cyclopropanamine


CNS Drug Discovery Programs Requiring Moderate BBB‑Permeable Building Blocks

With an XLogP3 of 2.0 and a TPSA of only 12 Ų, N-[(2,4‑difluorophenyl)methyl]cyclopropanamine falls within the favorable physicochemical range for blood–brain barrier penetration. Medicinal chemistry teams pursuing CNS targets can use this compound as a privileged fragment for constructing lead‑like libraries, particularly when lipophilicity needs to be balanced against solubility [1].

Medicinal Chemistry Projects Leveraging Fluorine‑Mediated Protein–Ligand Interactions

The 2,4‑difluoro substitution pattern introduces two hydrogen‑bond acceptor atoms (fluorines) without increasing TPSA, enabling multipolar interactions with protein backbones or side chains. This property is valuable in structure‑based drug design where fine‑tuning of electrostatic complementarity is required, and the compound can be employed as a fragment for growing inhibitors or receptor modulators [1].

Process Chemistry Scale‑Up Benefitting from a Patented Synthetic Route

For groups requiring multi‑gram to kilogram quantities, the imine hydrogenation process described in US20130217910 provides a validated starting point for process development. The availability of a patent‑documented route reduces the time needed to establish a reliable, reproducible synthetic pathway, making this compound a lower‑risk choice for projects that may transition from discovery to preclinical supply [2].

Multi‑Gram Procurement with Supply‑Chain Security

Because N-[(2,4‑difluorophenyl)methyl]cyclopropanamine is stocked by at least four independent vendors in ≥95% purity, research organizations can maintain supply continuity even if one source experiences a shortage. This multi‑vendor resilience is particularly important for projects that consume several grams per month over extended periods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(2,4-difluorophenyl)methyl]cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.